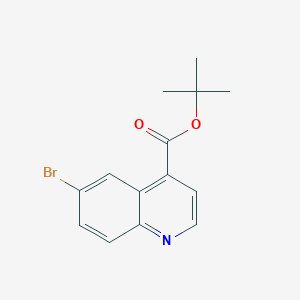
tert-Butyl 6-bromoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate is a quinoline derivative known for its significant applications in various fields of scientific research. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with tert-butyl alcohol under specific conditions . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate:
Ethyl 6-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylate: Another quinoline derivative with distinct chemical properties and uses.
The uniqueness of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14BrNO2 |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
tert-butyl 6-bromoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-8H,1-3H3 |
InChI-Schlüssel |
XBHFVEZKMNBHPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)
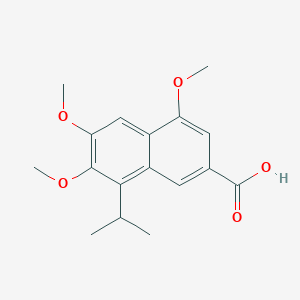
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
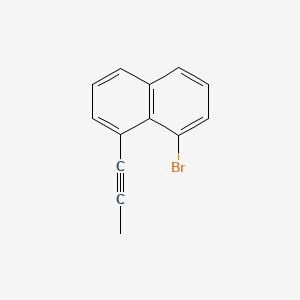
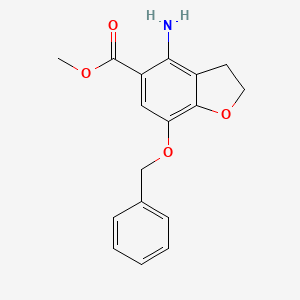


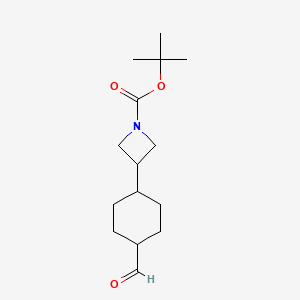
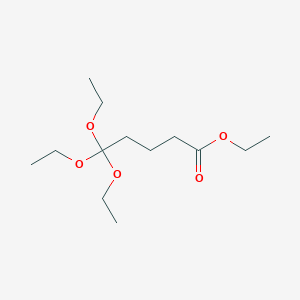


![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
